4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Overview
Description
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol is a synthetic organic compound characterized by the presence of a phenolic group attached to an adamantyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and 4-hydroxybenzaldehyde.
Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as a bromine atom, through bromination.
Coupling Reaction: The brominated adamantane is then coupled with 4-hydroxybenzaldehyde using a Suzuki-Miyaura cross-coupling reaction.
Final Product: The resulting product is then purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The phenolic group can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a phenolic group and have similar biological activities.
2-[(4-Hydroxybenzyl)Amino]Phenol: Another phenolic compound with potential anticancer properties.
Uniqueness
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol is unique due to its adamantyl structure, which imparts rigidity and stability to the molecule. This structural feature enhances its potential as a therapeutic agent and material component.
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14/h1-8,14-15,18-19,23-24H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFHJJXWZHDCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330882 | |
Record name | 4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52211-74-2 | |
Record name | NSC326761 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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